3-Methoxy-2-phenyl-1H-indol-4-ol
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Overview
Description
3-Methoxy-2-phenyl-1H-indol-4-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The structure of this compound consists of an indole core with a methoxy group at the 3-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-phenyl-1H-indol-4-ol can be achieved through various synthetic routes. One common method involves the Japp-Klingemann reaction, where a diazonium salt reacts with a β-keto ester to form the indole core . Another method involves the use of aryllithiums, which add to α-diazoesters, giving the requisite azo compounds that can be transformed into indoles .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes typically include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-phenyl-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinonoid structures, and dihydroindole derivatives .
Scientific Research Applications
3-Methoxy-2-phenyl-1H-indol-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-phenyl-1H-indol-4-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to the modulation of biological processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-phenyl-1H-indole: Similar structure but lacks the methoxy group.
2-Phenyl-1H-indole: Similar structure but lacks both the methoxy and hydroxyl groups.
3-Methoxy-1H-indole: Similar structure but lacks the phenyl group.
Uniqueness
3-Methoxy-2-phenyl-1H-indol-4-ol is unique due to the presence of both the methoxy and phenyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
94291-72-2 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-methoxy-2-phenyl-1H-indol-4-ol |
InChI |
InChI=1S/C15H13NO2/c1-18-15-13-11(8-5-9-12(13)17)16-14(15)10-6-3-2-4-7-10/h2-9,16-17H,1H3 |
InChI Key |
KJNSQJSTGMKZQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC2=C1C(=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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